

L-4-Acetylphenylalanine CAS number and molecular weight

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Compound of Interest

Compound Name: *H-Phe(4-Ac)-OH*

Cat. No.: B554237

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An In-Depth Technical Guide to L-4-Acetylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

L-4-Acetylphenylalanine is a synthetically derived unnatural amino acid (UAA) that has garnered significant interest in biochemical research and pharmaceutical development. Its unique structure, featuring a ketone group on the phenyl ring, provides a versatile chemical handle for site-specific protein modification and the development of novel biotherapeutics.

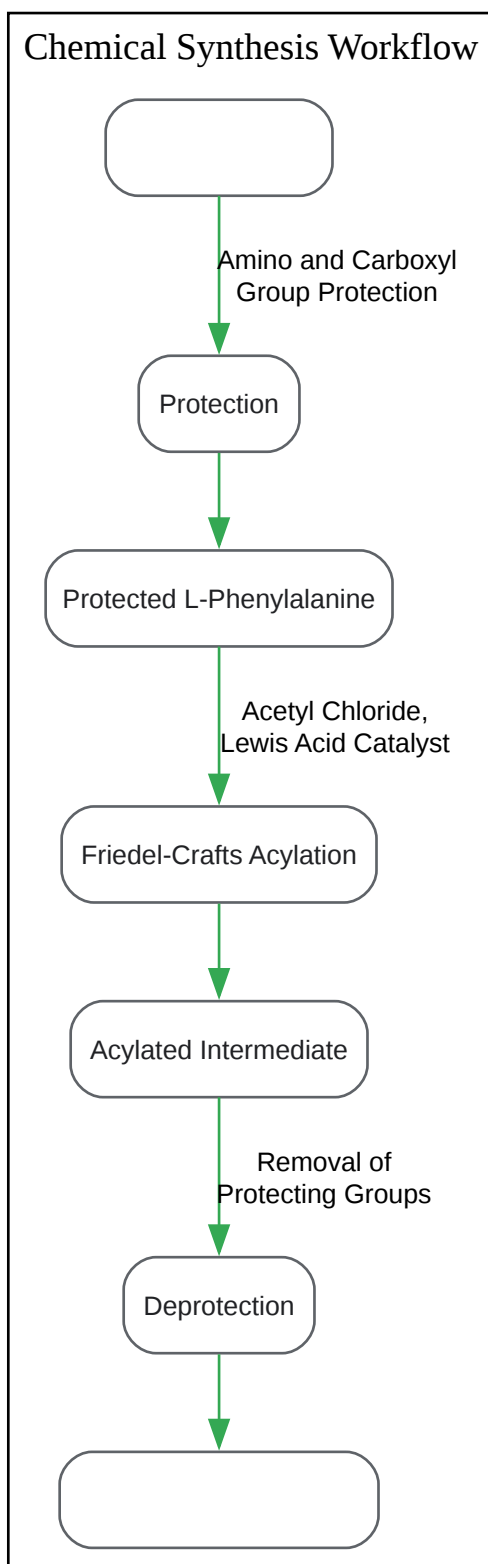
Property	Value	Reference
CAS Number	122555-04-8	[1] [2]
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1] [2]
Molecular Weight	207.23 g/mol	[1] [2]
IUPAC Name	(2S)-2-amino-3-(4-acetylphenyl)propanoic acid	[2]
Synonyms	p-Acetyl-L-phenylalanine, 4-Acetyl-L-phenylalanine	[2]

Chemical Synthesis of L-4-Acetylphenylalanine

While a variety of methods can be employed for the synthesis of L-4-Acetylphenylalanine, a common approach involves the Friedel-Crafts acylation of a protected L-phenylalanine derivative. This electrophilic aromatic substitution reaction introduces an acetyl group at the para position of the phenyl ring.

Illustrative Synthetic Scheme:

A general workflow for the chemical synthesis of L-4-Acetylphenylalanine is outlined below. Please note that specific reaction conditions, including catalysts, solvents, and protecting group strategies, may vary and require optimization.



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Caption: General workflow for the chemical synthesis of L-4-Acetylphenylalanine.

Experimental Protocols

Genetic Incorporation of L-4-Acetylphenylalanine into Proteins in *E. coli*

The site-specific incorporation of L-4-Acetylphenylalanine into a target protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (TAG), introduced at the desired location in the gene of interest.[3]

Materials:

- *E. coli* expression strain (e.g., BL21(DE3))
- Expression plasmid for the target protein with a TAG codon at the desired site.
- pEVOL plasmid containing the engineered aminoacyl-tRNA synthetase and tRNA specific for p-acetylphenylalanine.[3]
- L-4-Acetylphenylalanine hydrochloride
- Standard laboratory reagents and equipment for bacterial culture and protein expression.

Protocol:

- Transformation: Co-transform the *E. coli* expression strain with the target protein plasmid and the pEVOL-pAcPhe plasmid.
- Culture: Grow the transformed cells in a suitable medium (e.g., LB broth) supplemented with the appropriate antibiotics for plasmid selection.
- Induction: When the cell culture reaches the mid-log phase of growth ($OD_{600} \approx 0.6-0.8$), add L-4-Acetylphenylalanine to the culture medium to a final concentration of 1-2 mM. Induce protein expression according to the specific requirements of the expression vector (e.g., with IPTG for T7 promoter-based systems).
- Harvesting: After a suitable induction period (typically 4-6 hours at 37°C or overnight at a lower temperature), harvest the cells by centrifugation.

- Protein Purification: Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion). The ketone group of L-4-Acetylphenylalanine is stable to common purification reagents.[\[3\]](#)

Oxime Ligation for Protein Modification

The ketone handle of the incorporated L-4-Acetylphenylalanine allows for highly specific chemical modification through oxime ligation with a hydroxylamine-containing molecule. This reaction is chemoselective and can be performed under mild conditions.[\[3\]](#)

Materials:

- Purified protein containing L-4-Acetylphenylalanine.
- Hydroxylamine-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug molecule).
- Reaction buffer (e.g., sodium acetate, pH 4.5).
- (Optional) Aniline-based catalyst (e.g., p-methoxyaniline).

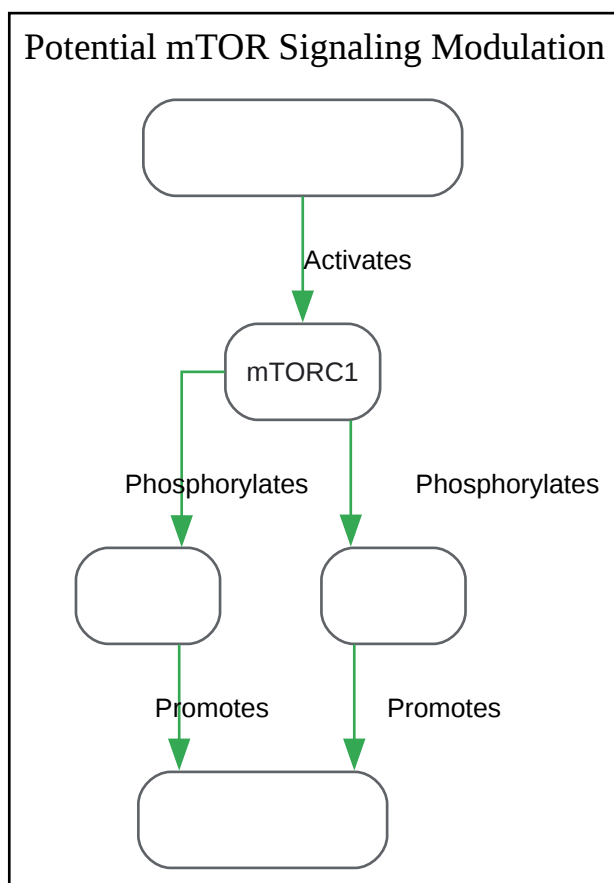
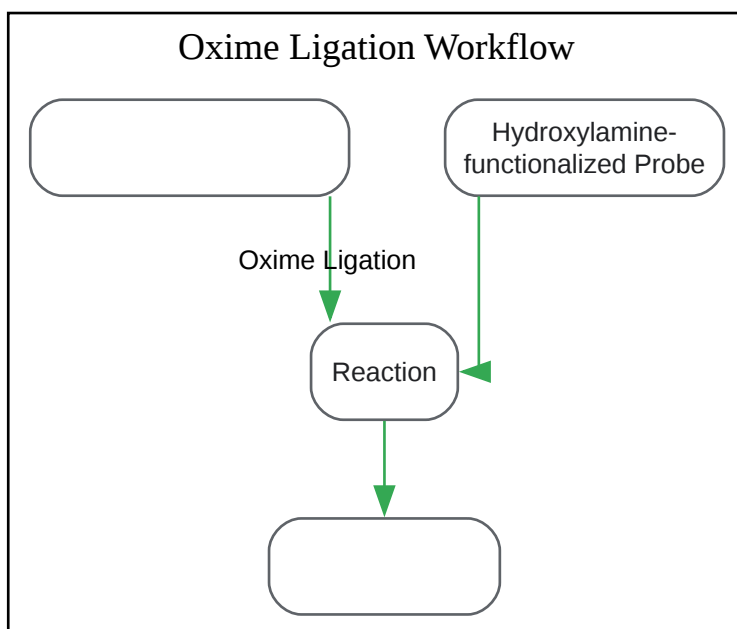
Protocol (Uncatalyzed):

- Prepare a solution of the protein in the reaction buffer.
- Add the hydroxylamine-containing reagent in molar excess.
- Incubate the reaction mixture at room temperature or 37°C for 12-24 hours.
- Monitor the reaction progress by mass spectrometry or other appropriate analytical techniques.
- Purify the modified protein to remove unreacted reagents.

Protocol (Catalyzed):

- Prepare a solution of the protein in a suitable buffer (pH 6.0-7.0).
- Add the aniline-based catalyst to a final concentration of 10-50 mM.

- Add the hydroxylamine-containing reagent.
- Incubate the reaction at room temperature. The reaction is typically faster than the uncatalyzed version.
- Purify the modified protein.



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References

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- 3. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
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